2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Researchers seeking unexplored kinase or CNS chemotypes face a shortage of novel scaffolds with clean IP landscapes. This compound fills that gap with a distinctive indole-pyrazine-piperidine topology featuring a pyrazin-2-yloxy substituent at the piperidine 3-position-a motif absent from all published SAR. Key advantages: • Clean annotation slate (ChEMBL/ZINC) for de novo kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) • Computed logP 2.382; CNS MPO-compatible for phenotypic assays • Positional isomer distinct from 4-substituted analogs, ensuring IP freedom. Request a quote for immediate dispatch from BenchChem.

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 2034251-86-8
Cat. No. B2732404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
CAS2034251-86-8
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CC2=CNC3=CC=CC=C32)OC4=NC=CN=C4
InChIInChI=1S/C19H20N4O2/c24-19(10-14-11-22-17-6-2-1-5-16(14)17)23-9-3-4-15(13-23)25-18-12-20-7-8-21-18/h1-2,5-8,11-12,15,22H,3-4,9-10,13H2
InChIKeyLXWVHLPUYVNDMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H‑indol‑3‑yl)‑1‑(3‑(pyrazin‑2‑yloxy)piperidin‑1‑yl)ethanone (CAS 2034251‑86‑8) – Procurement‑Grade Physicochemical and Structural Profile


2‑(1H‑indol‑3‑yl)‑1‑(3‑(pyrazin‑2‑yloxy)piperidin‑1‑yl)ethanone (CAS 2034251‑86‑8) is a synthetic heterocyclic small molecule (C₁₉H₂₀N₄O₂, MW 336.395 g·mol⁻¹) that embeds three pharmacophorically privileged rings – indole, piperidine, and pyrazine – linked through an ethanone spacer with the pyrazine attached via an ether bridge at the piperidine 3‑position [1]. The compound is currently catalogued as a building‑block or screening‑deck item by multiple commercial suppliers and is listed in the ZINC virtual library (ZINC139247725), but ChEMBL 20 and ZINC annotate no known bioactivity entry, indicating it has not been the subject of disclosed target‑based profiling campaigns [1]. Its value proposition for procurement therefore rests on its distinctive scaffold topology rather than on a well‑characterized primary pharmacology.

Why Generic Substitution of 2‑(1H‑indol‑3‑yl)‑1‑(3‑(pyrazin‑2‑yloxy)piperidin‑1‑yl)ethanone (2034251‑86‑8) Is Scientifically Unjustified


In‑class indole‑piperidine‑ethanone molecules cannot be freely interchanged with 2034251‑86‑8 because the pyrazin‑2‑yloxy substituent on the piperidine ring simultaneously alters three structural determinants that govern molecular recognition: (i) the hydrogen‑bond‑acceptor capacity of the pyrazine nitrogen atoms, (ii) the spatial trajectory of the heteroaryl group imposed by the ether oxygen, and (iii) the conformational bias of the piperidine ring [1]. In closely related series, a shift of the heteroaryl‑oxy attachment from the 3‑ to the 4‑position of piperidine has been shown to induce order‑of‑magnitude changes in kinase selectivity and cellular potency, demonstrating that positional isomerism in this scaffold class is not a trivial variation [2]. Furthermore, the indol‑3‑yl acetyl linkage is a less‑common connectivity relative to the widely explored indol‑2‑yl‑carbonyl or indol‑3‑yl‑carbonyl motifs, meaning that commercial off‑the‑shelf analogs with superficially similar CAS identifiers are unlikely to recapitulate the same binding‑site complementarity or physicochemical properties of 2034251‑86‑8 without explicit head‑to‑head data [3].

Differential Evidence Guide – Quantified Differentiation Dimensions for 2‑(1H‑indol‑3‑yl)‑1‑(3‑(pyrazin‑2‑yloxy)piperidin‑1‑yl)ethanone (2034251‑86‑8)


Positional Isomerism of Pyrazinyl‑Oxy Attachment Drives Pharmacophoric Divergence from 4‑Substituted Piperidine Analogs

The target compound places the pyrazin‑2‑yloxy group at the piperidine 3‑position. The closest commercially available positional isomer – 1‑(4‑(pyrazin‑2‑yloxy)piperidin‑1‑yl)ethanone (CAS 1381152‑39‑1, C₁₁H₁₅N₃O₂, MW 221.26) – lacks both the indole moiety and the ethanone linker, rendering it a truncated core that cannot engage the hydrophobic indole‑recognition pocket required in kinase and GPCR binding sites . In published indole‑piperidine p38α kinase inhibitor patents, moving a substituent from the piperidine 3‑position to the 4‑position altered IC₅₀ values by factors of 10‑ to 100‑fold, establishing that the vector of the heteroaryl‑oxy group is a high‑sensitivity SAR parameter in this scaffold class [1]. Because 2034251‑86‑8 is the only catalogued compound that combines the indol‑3‑yl‑acetyl motif with 3‑(pyrazin‑2‑yloxy)piperidine, a user who requires this precise three‑dimensional pharmacophore cannot substitute it with any single commercially listed analog.

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Indol‑3‑yl Acetyl Spacer Confers Distinct Ligand‑Recognition Properties Relative to Indol‑2‑yl Carbonyl and Indol‑3‑yl Carbonyl Analogs

The indol‑3‑yl‑acetyl‑piperidine connectivity of 2034251‑86‑8 is electronically and conformationally distinct from the more common indol‑2‑yl‑carbonyl‑piperidine and indol‑3‑yl‑carbonyl‑piperidine motifs. In the GluN2B NMDA receptor antagonist series reported by Gitto et al. (2014), 2‑(4‑arylpiperidin‑1‑yl)‑1‑(1H‑indol‑3‑yl)ethanone derivatives bearing a closely related indol‑3‑yl‑acetyl‑piperidine scaffold achieved nanomolar binding affinity (lead compound 35 IC₅₀ = 5.5 nM in [³H]ifenprodil competition binding), whereas the corresponding ethane‑1,2‑dione analogs were substantially less active, demonstrating that the acetyl linker is a critical potency determinant [1]. By inference, 2034251‑86‑8 likely retains the acetyl linker geometry that supports high‑affinity engagement while incorporating the pyrazin‑2‑yloxy group as a tunable selectivity handle, a feature absent from both the published arylpiperidine GluN2B ligands and from the indol‑2‑yl‑carbonyl‑piperidine V1a receptor antagonists described in separate patent literature [2][3].

Chemical Biology Neuropharmacology Kinase Profiling

Molecular Properties Differentiate 2034251‑86‑8 from Close‑Molecular‑Weight Indole‑Piperidine Scaffolds for Permeability and Solubility Optimization

2034251‑86‑8 possesses a molecular weight of 336.395 Da, a calculated logP of 2.382, and 3 rotatable bonds, placing it within favorable oral‑drug‑like chemical space (mean MW for oral drugs ≈ 350 Da; optimal logP ≈ 2–3) [1]. In contrast, the structurally related 1‑(4‑(pyrazin‑2‑yloxy)piperidin‑1‑yl)‑2‑(1H‑pyrazol‑1‑yl)ethanone (CAS 1448056‑95‑8, C₁₄H₁₇N₅O₂, MW 287.32) is 49 Da lighter and replaces the indole NH donor with a pyrazole ring, reducing hydrogen‑bond donor count and potentially altering solubility and permeability profiles . The indole NH in 2034251‑86‑8 provides a donor capable of forming a critical hydrogen bond in kinase hinge regions, a feature absent in the pyrazole analog. No direct solubility or permeability measurements for 2034251‑86‑8 have been published, so this comparison remains at the level of computed molecular property inference.

ADME Optimization Drug‑Likeness Chemical Library Design

Absence of Pre‑Existing Target Annotation Enables Unbiased Phenotypic and Chemoproteomic Discovery

According to ZINC and ChEMBL 20 records, 2034251‑86‑8 has no annotated bioactivity against any protein target, kinase panel, or cell‑based assay [1]. This absence of prior annotation contrasts sharply with well‑characterized indole‑piperidine derivatives such as the p38α inhibitors (many with reported IC₅₀ values < 50 nM) and the V1a receptor antagonists (Kᵢ values in the low nanomolar range) [2][3]. For a discovery scientist operating in a competitive intellectual property landscape, a compound with no pre‑existing target annotation offers the advantage of a clean freedom‑to‑operate starting point and the opportunity to identify novel target‑engagement profiles through unbiased phenotypic or chemoproteomic screens, without the risk of following a well‑trodden SAR path that may already be heavily patented.

Phenotypic Screening Chemical Proteomics Novel Target Identification

Recommended Research and Industrial Application Scenarios for 2‑(1H‑indol‑3‑yl)‑1‑(3‑(pyrazin‑2‑yloxy)piperidin‑1‑yl)ethanone (2034251‑86‑8)


Kinase Selectivity Panel Screening Using an Underexplored Indole‑Piperidine‑Pyrazine Pharmacophore

The compound can be deployed in a commercial kinase‑profiling panel (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to map its selectivity fingerprint against 400+ wild‑type and mutant kinases. Because the pyrazin‑2‑yloxy substituent at the piperidine 3‑position has not been profiled in any published kinase SAR study [1], a positive hit would immediately establish a novel chemotype–target pair, potentially providing a patentable lead series distinct from the well‑explored indole‑piperidine p38α and V1a scaffolds [2][3].

CNS Phenotypic Screening Leveraging Favorable logP and Indole‑Piperidine CNS Polypharmacology

With a computed logP of 2.382 [1] and structural homology to GluN2B‑selective NMDA receptor antagonists that exhibit nanomolar affinity and functional antagonism in hippocampal slices [4], 2034251‑86‑8 is well‑suited for inclusion in CNS phenotypic assays (e.g., neurite outgrowth, synaptic plasticity, or neuroprotection models). Its indole‑piperidine core is a privileged scaffold for CNS targets, and the pyrazine moiety offers an additional tuning element for CNS MPO score optimization.

Chemical Proteomics Pull‑Down for De‑Orphanization of the Indol‑3‑yl‑Acetyl‑Piperidine Chemotype

The compound's clean annotation slate [1] makes it an ideal candidate for immobilization on a solid support (via the indole NH or after functionalization) and use in affinity‑based proteomics (e.g., quantitative chemical proteomics with stable isotope labeling) to identify its direct cellular targets. This approach can reveal unexpected polypharmacology or novel target classes, generating high‑impact chemical biology publications and potential drug‑discovery starting points that are free of prior art entanglements.

Fragment‑Based and Structure‑Based Design Using the Pyrazine Nitrogen as a Pharmacophoric Anchor

The pyrazine ring provides two hydrogen‑bond‑acceptor nitrogen atoms that can serve as a hinge‑binding anchor in ATP‑competitive kinase inhibitors or as a metal‑chelating moiety in metalloenzyme targets. 2034251‑86‑8 can be used as a medium‑sized 'scaffold hop' starting point for structure‑based design campaigns (docking, X‑ray crystallography, or cryo‑EM) where the pyrazine‑piperidine‑indole framework is grown into potent inhibitors through iterative medicinal chemistry.

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